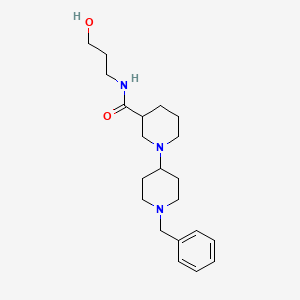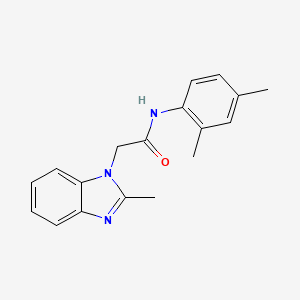![molecular formula C15H13F3N2O B5312563 3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5312563.png)
3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone, also known as MBTH, is a chemical compound that has been extensively used in scientific research. It is a hydrazone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone involves the formation of a colored complex between 3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone and the target compound. The formation of the complex is based on the reaction between the carbonyl group of 3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone and the amino or nitro group of the target compound. The colored complex can be quantified using spectrophotometric methods.
Biochemical and Physiological Effects:
3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone has no known biochemical or physiological effects on living organisms. It is a chemical reagent that is used solely for analytical purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone has several advantages for lab experiments. It is a highly sensitive and specific reagent that can detect a wide range of compounds. It is also relatively easy to use and can be applied to various sample matrices. However, 3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone has some limitations, including its potential for interference from other compounds and its limited stability in solution.
Direcciones Futuras
The future directions for 3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone research include the development of new methods for the synthesis of 3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone and the exploration of its potential applications in other fields, such as medicine and environmental science. Additionally, the development of new analytical techniques that utilize 3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone as a reagent may lead to the discovery of new compounds and the advancement of scientific knowledge.
Métodos De Síntesis
The synthesis of 3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone can be achieved by reacting 3-methoxybenzaldehyde with 3-(trifluoromethyl)phenylhydrazine in the presence of a catalyst. The reaction takes place under mild conditions and yields a yellow crystalline product. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone has been widely used in scientific research as a reagent for the detection of various compounds. It is commonly used in the determination of antioxidants, such as ascorbic acid and tocopherol, in food and pharmaceutical products. 3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone has also been used in the determination of nitrite and nitrate in water and soil samples. Additionally, 3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone has been used as a colorimetric reagent for the determination of various amino acids and peptides.
Propiedades
IUPAC Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-21-14-7-2-4-11(8-14)10-19-20-13-6-3-5-12(9-13)15(16,17)18/h2-10,20H,1H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITMFMLNRQMLJG-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N\NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5312493.png)
![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)

![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5312522.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B5312525.png)




![1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B5312545.png)
![2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5312550.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5312564.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5312569.png)
![7-acetyl-10-bromo-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312575.png)